molecular formula C6H6S B14332182 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene CAS No. 106113-42-2

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene

Cat. No.: B14332182
CAS No.: 106113-42-2
M. Wt: 110.18 g/mol
InChI Key: YZNWEPJWKKGVLU-UHFFFAOYSA-N
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Description

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene is an organosulfur compound featuring a propadiene (allene) backbone substituted with a propynyl sulfanyl group.

Properties

CAS No.

106113-42-2

Molecular Formula

C6H6S

Molecular Weight

110.18 g/mol

InChI

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h5H,1H2,2H3

InChI Key

YZNWEPJWKKGVLU-UHFFFAOYSA-N

Canonical SMILES

CC#CSC=C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene typically involves the reaction of propadiene with a prop-1-yn-1-yl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene and related compounds:

Compound Name Structure Key Functional Groups Applications/Findings References
This compound Propadiene with propynyl sulfanyl substituent Allenyl, sulfanyl ether Potential synthetic intermediate; reactivity under investigation
1-Phenyl-1-(1'-naphthyl)propadiene (2b) Diaryl-substituted propadiene Allenyl, aromatic rings Pd(0)-catalyzed synthesis; used to study steric effects in cross-coupling reactions
(Prop-2-yn-1-ylsulfanyl)carbonitrile Propynyl sulfanyl group attached to carbonitrile Triple bond, nitrile, sulfanyl Limited toxicity data; handled with precaution due to unstudied toxicological hazards
1-[3-(5-Methoxyindol-1-yl)prop-1-yn-1-yl]phthalazine (1a) Propynyl-phthalazine with indole substituent Triple bond, indolyl, phthalazine Antitumor activity; synthesized via inverse-electron-demand Diels-Alder reactions

Key Comparisons

Structural Features Allene vs. Aryl Substitution: Unlike diarylpropadienes (e.g., 2b), which exhibit planar aromatic substituents, the sulfanyl-propynyl group in the target compound introduces a linear, electron-rich region. This may enhance nucleophilic reactivity at the sulfur atom . Sulfanyl Group vs.

Synthetic Pathways

  • The Pd(0)-catalyzed synthesis of diarylpropadienes (e.g., 2b) contrasts with methods required for sulfanyl-allenes. Sulfur’s nucleophilicity may necessitate protecting-group strategies or alternative catalysts to avoid side reactions .

The sulfanyl group could, however, facilitate thiol-mediated interactions in drug design .

Precautionary measures (e.g., avoiding inhalation) are advised during handling .

Research Findings and Implications

  • Reactivity : The sulfanyl group in this compound may act as a leaving group in substitution reactions, unlike aryl-substituted analogs (e.g., 2b), which are more stable but less reactive .
  • Electronic Effects : Conjugation in the allene system could delocalize electron density, altering reactivity compared to triple-bond-containing analogs like 1a .
  • Thermodynamic Stability : Propadienes are generally less stable than propynes due to strain in the allene structure. Substituent effects (e.g., sulfanyl vs. nitrile) may modulate this instability .

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